molecular formula C7H17ClOSi B11912684 Chloro(3-ethoxypropyl)dimethylsilane CAS No. 142801-33-0

Chloro(3-ethoxypropyl)dimethylsilane

Cat. No.: B11912684
CAS No.: 142801-33-0
M. Wt: 180.75 g/mol
InChI Key: YTONRUGDXHJSHB-UHFFFAOYSA-N
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Description

Chloro(3-ethoxypropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a clear, colorless liquid that is used as an intermediate in organic synthesis and in the production of various silicon-based materials. This compound is known for its reactivity due to the presence of both a chloro and an ethoxy group attached to the silicon atom, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(3-ethoxypropyl)dimethylsilane can be synthesized through the hydrosilylation reaction of allyl ethyl ether with chlorodimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The reaction can be represented as follows:

CH2=CHCH2OCH2CH3+ClSi(CH3)2HPtCl(CH3)2SiCH2CH2CH2OCH2CH3\text{CH}_2=\text{CHCH}_2\text{OCH}_2\text{CH}_3 + \text{ClSi(CH}_3)_2\text{H} \xrightarrow{\text{Pt}} \text{Cl(CH}_3)_2\text{SiCH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 CH2​=CHCH2​OCH2​CH3​+ClSi(CH3​)2​HPt​Cl(CH3​)2​SiCH2​CH2​CH2​OCH2​CH3​

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Chloro(3-ethoxypropyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine at room temperature.

    Hydrolysis: Conducted in aqueous or alcoholic solutions at ambient temperature.

    Condensation Reactions: Often performed under acidic or basic conditions, depending on the desired product.

Major Products:

    Substitution Reactions: Products include various organosilicon compounds with different functional groups.

    Hydrolysis: Produces silanols and hydrochloric acid.

    Condensation Reactions: Forms siloxane polymers or cyclic siloxanes.

Scientific Research Applications

Chloro(3-ethoxypropyl)dimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for silicon-based materials.

    Biology: Employed in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of silicone polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of chloro(3-ethoxypropyl)dimethylsilane involves the reactivity of the chloro and ethoxy groups. The chloro group can undergo nucleophilic substitution reactions, while the ethoxy group can participate in hydrolysis and condensation reactions. These reactions allow the compound to form various organosilicon structures, which can interact with different molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Chloro(3-ethoxypropyl)dimethylsilane can be compared with other similar compounds such as:

    Chloro(3-chloropropyl)dimethylsilane: Similar structure but with a chloro group instead of an ethoxy group, making it more reactive in substitution reactions.

    Chloro(3-isocyanatopropyl)dimethylsilane: Contains an isocyanate group, which introduces different reactivity and applications.

    Chloro(3-bromopropyl)dimethylsilane: Similar to chloro(3-chloropropyl)dimethylsilane but with a bromine atom, affecting its reactivity and use in synthesis.

The uniqueness of this compound lies in its combination of chloro and ethoxy groups, providing a balance of reactivity and stability that is useful in various chemical processes and applications.

Properties

CAS No.

142801-33-0

Molecular Formula

C7H17ClOSi

Molecular Weight

180.75 g/mol

IUPAC Name

chloro-(3-ethoxypropyl)-dimethylsilane

InChI

InChI=1S/C7H17ClOSi/c1-4-9-6-5-7-10(2,3)8/h4-7H2,1-3H3

InChI Key

YTONRUGDXHJSHB-UHFFFAOYSA-N

Canonical SMILES

CCOCCC[Si](C)(C)Cl

Origin of Product

United States

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